![molecular formula C13H15NO3 B2730841 N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide CAS No. 2411305-82-1](/img/structure/B2730841.png)
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide, commonly known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. DYRK1A inhibitor is a promising drug candidate that is being studied extensively for its ability to treat a wide range of neurological disorders, including Alzheimer's disease, Down syndrome, and autism.
作用機序
DYRK1A inhibitor works by inhibiting the activity of the DYRK1A enzyme, which is involved in the regulation of neuronal development and function. By inhibiting this enzyme, DYRK1A inhibitor is able to improve cognitive function and memory in animal models of neurological disorders. In addition, DYRK1A inhibitor has been shown to reduce the levels of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
DYRK1A inhibitor has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of neurological disorders. In addition, DYRK1A inhibitor has been shown to reduce the levels of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. It has also been shown to improve synaptic plasticity, which is important for learning and memory.
実験室実験の利点と制限
DYRK1A inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of the DYRK1A enzyme, which makes it an ideal tool for studying the role of this enzyme in neurological disorders. In addition, DYRK1A inhibitor has been shown to have minimal toxicity in animal models, which makes it a safe compound to use in lab experiments.
One limitation of DYRK1A inhibitor is that it is a relatively new compound, and its long-term safety and efficacy have not yet been established. In addition, the synthesis of DYRK1A inhibitor is a complex process that requires specialized equipment and expertise, which may limit its availability for some labs.
将来の方向性
There are several future directions for the study of DYRK1A inhibitor. One area of research is the development of more potent and selective inhibitors of the DYRK1A enzyme. Another area of research is the study of the long-term safety and efficacy of DYRK1A inhibitor in animal models and humans. In addition, the potential therapeutic benefits of DYRK1A inhibitor in other neurological disorders, such as Parkinson's disease and Huntington's disease, are also being studied.
合成法
DYRK1A inhibitor can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Chemoenzymatic synthesis combines both chemical and enzymatic methods to create the compound. The synthesis of DYRK1A inhibitor is a complex process that requires specialized equipment and expertise.
科学的研究の応用
DYRK1A inhibitor has been studied extensively for its potential therapeutic benefits in the treatment of neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, Down syndrome, and autism. In addition, DYRK1A inhibitor has been shown to reduce the levels of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This makes it a promising drug candidate for the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-[1-(3,4-dihydroxyphenyl)propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-13(17)14-9(2)7-10-5-6-11(15)12(16)8-10/h5-6,8-9,15-16H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYIFQWKMUOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

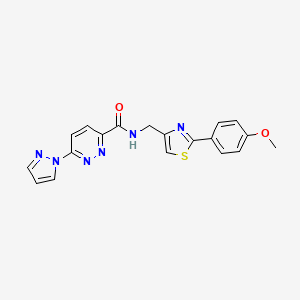
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2730759.png)
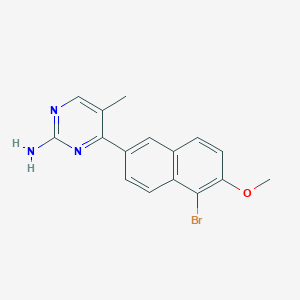
![Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate](/img/structure/B2730763.png)

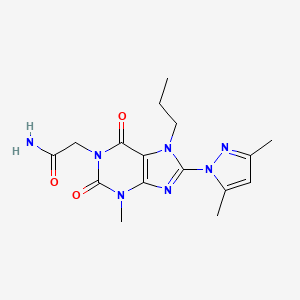
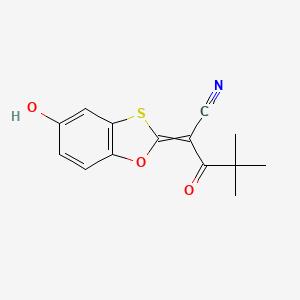
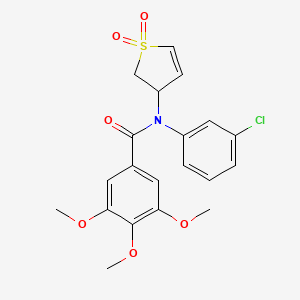

![1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2730773.png)
![1-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;dihydrochloride](/img/structure/B2730774.png)
![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2730775.png)
![ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2730777.png)
![(4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)